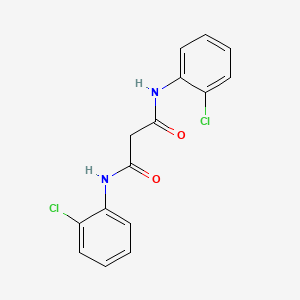

N,N'-bis(2-chlorophenyl)propanediamide

Description

Contextualization of Propanediamide Architectures in Chemical Science

Propanediamide structures are a class of organic compounds characterized by a three-carbon diamide (B1670390) chain. This core structure serves as a versatile scaffold in various areas of chemical science. The amide functional groups within propanediamides are of significant interest due to their ability to form hydrogen bonds, which can influence the molecular conformation and intermolecular interactions of the compounds. nih.gov The flexibility of the propanediamide backbone, combined with the potential for substitution at the nitrogen atoms, allows for the synthesis of a wide array of derivatives with diverse chemical and physical properties. ontosight.airesearchgate.net

Researchers have explored propanediamide derivatives for their potential in medicinal chemistry and materials science. ontosight.ai The ability to introduce different substituent groups on the nitrogen atoms allows for the fine-tuning of properties such as solubility, stability, and biological activity. researchgate.net The study of propanediamide architectures contributes to a fundamental understanding of molecular recognition, self-assembly, and the structure-property relationships in organic molecules.

Historical and Current Research Trajectories of N,N'-bis(2-chlorophenyl)propanediamide and Analogues

Research into this compound has primarily focused on its synthesis and structural elucidation. A key study in this area involved the synthesis of the compound and the determination of its crystal structure. nih.gov This research provided detailed insights into the molecule's three-dimensional arrangement and the non-covalent interactions that govern its solid-state packing.

The synthesis of this compound can be achieved through the reaction of a suitable precursor with 2-chloroaniline. The general synthesis process involves stirring the reaction mixture for several hours, followed by precipitation, washing with water and sodium bicarbonate solution, and recrystallization from ethanol (B145695) to obtain the final product. nih.gov

Academic Significance and Interdisciplinary Relevance of this compound Studies

The academic significance of studying this compound lies in its contribution to the field of structural chemistry. The detailed analysis of its crystal structure provides valuable data on intramolecular and intermolecular interactions, including hydrogen bonding and π-interactions. nih.gov

A notable feature of the this compound crystal structure is the presence of three intramolecular hydrogen bonds: two of the C—H⋯O type and one nonclassical N—H⋯Cl bond. The structure is further stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions, which result in a three-dimensional network. nih.gov The two benzene (B151609) rings in the molecule are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. nih.gov

The study of such specific molecular conformations and interactions is crucial for advancing the understanding of crystal engineering and the design of new materials with desired properties. The precise data obtained from the structural analysis of this compound can serve as a benchmark for computational chemistry studies and for the design of more complex molecules with specific functionalities.

| Property | Value |

| Chemical Formula | C15H12Cl2N2O2 |

| Molecular Weight | 323.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Interplanar Angle (Benzene Rings) | 58.0 (1)° |

| Interaction Type | Description |

| Intramolecular Hydrogen Bonds | Two C—H⋯O bonds and one nonclassical N—H⋯Cl bond are present within the molecule. nih.gov |

| Intermolecular Hydrogen Bonds | N—H⋯O hydrogen bonds link the molecules into chains. nih.gov |

| C—H⋯π Interactions | These interactions contribute to the stabilization of the three-dimensional crystal structure. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-chlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMRQCFUIALCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363351 | |

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28272-93-7 | |

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N,n Bis 2 Chlorophenyl Propanediamide

Established Synthetic Routes for Propanediamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and several established methods are routinely employed for the preparation of propanediamide derivatives. These routes typically involve the reaction of a dicarboxylic acid or its derivative with an appropriate amine.

Direct amidation of carboxylic acids with amines is a common approach for forming amide bonds. bohrium.com This reaction typically involves heating the reactants, often with a catalyst, to drive off the water molecule formed as a byproduct. youtube.commdpi.com However, the direct thermal condensation of acids and amines can require high temperatures (above 160°C) due to the initial formation of a non-reactive ammonium (B1175870) salt. mdpi.com

To overcome this limitation and achieve synthesis under milder conditions, coupling agents are frequently used. Carbodiimides are a prominent class of reagents used as dehydrating agents to facilitate the formation of amides and esters from carboxylic acids. wikipedia.orgthermofisher.com The most commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), and N,N'-diisopropylcarbodiimide (DIC). thermofisher.cominterchim.fr

The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. actim.comtaylorandfrancis.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. interchim.fractim.com To increase reaction yields, minimize side reactions like the formation of N-acylurea, and reduce racemization in chiral substrates, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. thermofisher.comactim.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then efficiently reacts with the amine. actim.com

| Coupling Reagent | Common Name | Key Characteristics | Byproduct Solubility |

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, inexpensive, waxy solid. wikipedia.orginterchim.fr | N,N'-dicyclohexylurea is poorly soluble in most organic solvents and is removed by filtration. wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble, making it useful for aqueous reactions. thermofisher.cominterchim.fr | The corresponding urea byproduct is water-soluble and easily removed by extraction. interchim.fr |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid, easier to handle than DCC. interchim.fr | The urea byproduct is soluble in many organic solvents. |

A direct synthetic route for N,N'-bis(2-chlorophenyl)propanediamide has been documented. nih.gov This method involves the direct condensation of malonic acid with 2-chloroaniline. In this procedure, malonic acid in dichloromethane (B109758) is treated with 2-chloroaniline, also in dichloromethane. nih.gov The reaction mixture is stirred for several hours and then allowed to stand to ensure the completion of the reaction and for the evaporation of the solvent. nih.gov

The resulting product is precipitated by adding it to crushed ice. nih.gov A series of washing steps are then employed to purify the crude product. This includes washing with water, a saturated sodium bicarbonate solution (to remove unreacted malonic acid), and finally with 2 N hydrochloric acid (to remove unreacted 2-chloroaniline). nih.gov This straightforward amidation reaction provides a clear and established pathway to the target molecule.

| Parameter | Condition | Reference |

| Reactants | Malonic acid, 2-chloroaniline | nih.gov |

| Solvent | Dichloromethane | nih.gov |

| Reaction Time | 3 hours stirring, 12 hours standing | nih.gov |

| Work-up | Precipitation in ice, washing with water, NaHCO₃ solution, and HCl solution | nih.gov |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes the development of highly efficient and environmentally benign reaction pathways. This includes strategies that offer precise control over molecular architecture and adhere to the principles of green chemistry.

Chemo- and regioselective synthesis strategies are crucial for constructing complex molecules by ensuring that a reaction occurs at a specific functional group or position within a multifunctional molecule. nih.gov In the context of propanediamide synthesis, these approaches could be employed to create highly functionalized and structurally diverse derivatives. For instance, if the starting materials contained other reactive sites, a chemoselective method would ensure that only the desired carboxylic acid and amine groups react to form the amide bond.

Regioselective strategies allow for the differentiation between multiple, similar functional groups. rsc.org For example, in a molecule with two different amine groups, a regioselective synthesis could direct the acylation to only one of them. The development of catalyst-free, one-pot reactions under mild conditions is a key goal in this area, allowing for the efficient synthesis of complex heterocyclic systems and other valuable compounds. nih.gov Such advanced methodologies could be adapted to the this compound scaffold to introduce additional complexity and functionality in a controlled manner. mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to propanediamide synthesis involves several key considerations. One major goal is waste prevention, which is a core concept of green chemistry. nih.gov

Key green chemistry approaches applicable to amide bond formation include:

Catalytic Direct Amidation: Developing catalysts that enable the direct reaction of carboxylic acids and amines without stoichiometric activating agents, thus reducing waste. mdpi.com

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives or designing solvent-free reaction conditions. researchgate.net

Biocatalysis: Employing enzymes as catalysts for amide bond formation. rsc.org For example, ancestral ATP-dependent amide bond synthetases have been explored for their ability to couple a wide range of amine and acid building blocks. rsc.org Multi-enzyme cascades represent another sustainable approach, as demonstrated in the biosynthesis of related compounds like 1,3-propanediamine from renewable feedstocks like glycerol. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Direct amidation reactions are inherently atom-economical as the only byproduct is water. mdpi.com

Adherence to these methodologies not only minimizes environmental impact but also can lead to safer and more efficient chemical processes. researchgate.net

| Green Chemistry Principle | Application to Propanediamide Synthesis | Reference |

| Waste Prevention | Designing syntheses to minimize byproducts; catalytic methods are preferred over stoichiometric reagents. | nih.gov |

| Atom Economy | Utilizing reactions like direct amidation where the only byproduct is water. | researchgate.net |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, bio-solvents, or eliminating solvents altogether. | researchgate.net |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric activators to reduce waste. | mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the diamine or diacid components. | nih.gov |

Derivatization and Structural Modification of this compound Scaffolds

The this compound molecule possesses several sites amenable to structural modification, allowing for the synthesis of a diverse library of derivatives. Such modifications can be used to systematically study structure-activity relationships or to fine-tune the physicochemical properties of the compound.

The primary sites for derivatization include:

The Phenyl Rings: The two 2-chlorophenyl rings can be further functionalized. The existing chlorine atom can direct subsequent electrophilic aromatic substitution reactions to specific positions on the ring. Alternatively, the chlorine atom itself could be replaced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, introducing a wide array of different substituents.

The Propanediamide Backbone: The central methylene (B1212753) group (C-2) of the propanediamide unit is flanked by two carbonyl groups, making its protons acidic. This position can be deprotonated and subsequently alkylated, arylated, or otherwise functionalized to introduce substituents directly onto the malonamide (B141969) backbone.

The Amide N-H Bonds: While these bonds are generally less reactive, they can undergo reactions under specific conditions. However, modification at this site would alter the fundamental propanediamide structure.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound scaffold. Late-stage functionalization, a strategy focused on modifying complex molecules in the final steps of a synthesis, could also be applied to introduce diverse chemical handles or bioactive motifs onto the parent structure. nih.gov The synthesis of related aromatic polyamides from various diamine and dicarboxylic acid monomers further illustrates how modifying the core building blocks can lead to a wide range of structurally diverse compounds. ntu.edu.tw

Advanced Structural Characterization of N,n Bis 2 Chlorophenyl Propanediamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for establishing the three-dimensional structure of a crystalline solid. The analysis of N,N'-bis(2-chlorophenyl)propanediamide has yielded precise data on its crystal packing, molecular shape, and the intermolecular forces that govern its assembly.

The compound crystallizes in the monoclinic system. nih.gov Detailed analysis of the diffraction data allowed for the precise determination of the unit cell dimensions and other crystallographic parameters, which are essential for defining the fundamental repeating unit of the crystal lattice. nih.gov The key parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Formula Weight | 323.17 |

| Crystal System | Monoclinic |

| a (Å) | 13.8819 (9) |

| b (Å) | 15.3556 (10) |

| c (Å) | 7.0316 (5) |

| β (°) | 104.027 (7) |

| Volume (ų) | 1454.19 (17) |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from Gowda et al. (2010) nih.gov

The specific arrangement of atoms and functional groups within the molecule is defined by its conformation, which can be described by various torsion angles. In this compound, the orientation of the ortho-chlorosubstituents relative to the amide backbone is a key conformational feature. The conformation of the ortho-chloro substituent is anti to the nearest carbonyl C=O bond. nih.gov

The two phenyl rings are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. Furthermore, the two amido groups are twisted relative to each other, with a dihedral angle of 65.0 (2)°. nih.gov Specific torsion angles provide a more detailed picture of the molecular shape.

Table 2: Selected Torsion Angles

| Torsion Angle | Value (°) |

|---|---|

| C2—C1—N1—C7 | -156.1 (2) |

| C11—C10—N2—C9 | 137.2 (2) |

Data sourced from Gowda et al. (2010) nih.gov

Intramolecularly, the structure contains two C—H⋯O hydrogen bonds and one nonclassical N—H⋯Cl hydrogen bond. nih.gov The chlorine atom on one phenyl ring forms an N–H⋯Cl hydrogen bond with a distance of 2.9730 (18) Å and an angle of 109°. nih.gov

The crystal packing is further stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains. These chains are additionally interconnected by C–H⋯π interactions, ultimately building a three-dimensional network. nih.gov

Table 3: Hydrogen Bond Geometry

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N1—H1N···Cl1 | 0.86 | 2.58 | 2.9730 (18) | 109 |

| C15—H15···O2 | 0.93 | 2.52 | 2.916 (3) | 106 |

D = donor atom, H = hydrogen, A = acceptor atom. Data sourced from Gowda et al. (2010) nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

A search of published scientific literature did not yield specific experimental Fourier Transform Infrared (FT-IR) spectroscopic data for this compound.

A review of available scientific databases and literature did not provide specific experimental data regarding the application of Raman spectroscopy for the characterization of this compound.

Despite a comprehensive search for experimental data pertaining to this compound (also known as N,N'-bis(2-chlorophenyl)malonamide), the specific analytical results required to populate the requested article sections are not available in the public domain. Searches for ¹H NMR, ¹³C NMR, 2D NMR, ESI-MS, and HRMS data for this specific compound did not yield the necessary detailed research findings or raw data required to generate a scientifically accurate and thorough article as per the provided outline.

Therefore, it is not possible to construct the article on the "" without access to the requisite spectroscopic and spectrometric data. The creation of such an article would necessitate speculative information, which would compromise the scientific accuracy and integrity of the content.

Computational Chemistry and Theoretical Investigations of N,n Bis 2 Chlorophenyl Propanediamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy.

Geometry optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule. For N,N'-bis(2-chlorophenyl)propanediamide, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation (a minimum on the potential energy surface) is reached. Standard DFT functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

The optimized geometry from such calculations can be compared with experimental data from X-ray crystallography to validate the theoretical model. Experimental data for this compound (also known as N,N'-bis(2-chlorophenyl)malonamide) reveals key structural features. nih.gov The two 2-chlorophenyl rings are not coplanar, exhibiting an interplanar angle of 58.0(1)°. nih.gov The molecule's conformation is further defined by the dihedral angle between the two amido groups, which is 65.0(2)°. nih.gov

Key torsion angles determine the orientation of the substituted phenyl rings relative to the central propanediamide linker. Experimental values show the ortho-chlorosubstituent is positioned anti to the nearest carbonyl C=O bond, with torsion angles of C2—C1—N1—C7 = -156.1(2)° and C11—C10—N2—C9 = 137.2(2)°. nih.gov The structure is also stabilized by intramolecular hydrogen bonds, including two C—H⋯O interactions and a non-classical N—H⋯Cl hydrogen bond. nih.gov A DFT optimization would be expected to reproduce these structural parameters with a high degree of correlation.

| Parameter | Value |

|---|---|

| Interplanar Angle (Benzene Rings) | 58.0(1)° |

| Dihedral Angle (Amido Groups) | 65.0(2)° |

| Torsion Angle (C2—C1—N1—C7) | -156.1(2)° |

| Torsion Angle (C11—C10—N2—C9) | 137.2(2)° |

| Intramolecular H-Bond (N–H⋯Cl distance) | 2.9730(18) Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl rings, while the LUMO would likely be distributed over the electron-accepting carbonyl groups of the amide linkages. researchgate.net This distribution indicates that the initial sites for electrophilic attack would be the phenyl rings, while nucleophilic attack would target the carbonyl carbons.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.govmdpi.com A molecule with high chemical hardness and a low electrophilicity index is generally more stable. nih.gov

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the energy lowering of a system when it accepts electrons. |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. scispace.com These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

The calculated spectrum allows for the detailed assignment of specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes would include:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (CH₂) stretches are found just below 3000 cm⁻¹. scirp.org

C=O stretching (Amide I band): This is a strong, characteristic absorption for amides, usually located between 1630 and 1680 cm⁻¹.

N-H bending (Amide II band): This mode, coupled with C-N stretching, appears in the 1510-1570 cm⁻¹ range.

C=C stretching (aromatic): These vibrations occur in the 1400-1600 cm⁻¹ range. nih.gov

C-Cl stretching: A strong band typically observed between 550 and 850 cm⁻¹. scirp.org

Potential Energy Distribution (PED) analysis is often used in conjunction with frequency calculations to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. researchgate.net

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-CONH-) | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂-) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1630 - 1680 |

| N-H Bend (Amide II) | Amide (-CONH-) | 1510 - 1570 |

| C=C Aromatic Stretch | Phenyl Ring | 1400 - 1600 |

| C-Cl Stretch | Chlorophenyl | 550 - 850 |

Molecular Dynamics (MD) Simulations

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational dynamics and flexibility. nih.gov

An MD simulation of this compound would reveal its dynamic behavior and accessible conformations in a given environment. Starting from an optimized geometry (like that obtained from DFT or X-ray crystallography), the simulation would show how the molecule flexes and rotates at a specific temperature. nih.gov

The primary areas of flexibility in this molecule are the single bonds within the propanediamide linker and the C-N amide bonds. Analysis of the MD trajectory would focus on:

Dihedral Angle Distributions: Tracking the torsion angles around key rotatable bonds over time to identify the most populated conformational states. mdpi.com

Root Mean Square Fluctuation (RMSF): Analyzing the fluctuation of individual atoms or residues to identify the most flexible regions of the molecule. The terminal chlorophenyl rings would be expected to show higher RMSF values than the central diamide (B1670390) core.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects by including solvent molecules explicitly (e.g., in a water box) or implicitly (using a continuum solvent model). mdpi.com

For this compound, an MD simulation in a polar solvent like water or ethanol (B145695) would provide insight into:

Solvation Shell Structure: Analyzing the distribution of solvent molecules around the solute to understand how the solvent organizes itself around different functional groups (e.g., the hydrophobic chlorophenyl rings vs. the hydrophilic amide groups).

Hydrogen Bonding: Quantifying the formation and lifetime of intermolecular hydrogen bonds between the amide N-H and C=O groups and the solvent molecules. This is critical, as strong solute-solvent hydrogen bonds can compete with and disrupt the intramolecular hydrogen bonds observed in the crystal structure. nih.gov

Conformational Preferences: Investigating whether the solvent alters the preferred conformation of the molecule. For instance, a polar solvent might stabilize a more open conformation compared to the relatively compact structure found in the solid state. researchgate.net

These simulations help bridge the gap between the isolated molecule in the gas phase (as often modeled in DFT) and its behavior in a realistic solution environment.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule, providing significant insights into its stability, reactivity, and potential interactions. For this compound, also known as N,N'-bis(2-chlorophenyl)malonamide, these descriptors can be calculated using computational methods like Density Functional Theory (DFT). Studies on the broader class of N,N'-bisarylmalonamides have utilized DFT methods, such as CAM-B3LYP with a 6–311+G(d,p) basis set, to interpret experimental findings and understand the molecule's electronic properties. researchgate.net

The reactivity of a chemical compound is intrinsically linked to its electronic structure. Key quantum chemical descriptors that help in elucidating these structure-reactivity relationships include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness.

HOMO and LUMO Energies: The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A higher EHOMO value indicates a better electron donor, whereas a lower ELUMO value suggests a better electron acceptor. These orbitals are crucial in determining how the molecule interacts with other chemical species.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors can be calculated. Ionization Potential (I ≈ -EHOMO) and Electron Affinity (A ≈ -ELUMO) are used to derive parameters like electronegativity (χ = (I+A)/2), which measures the molecule's ability to attract electrons, and chemical hardness (η = (I-A)/2), which quantifies its resistance to changes in its electron distribution.

For this compound, the presence of electronegative chlorine atoms on the phenyl rings and the amide functionalities influences the electron distribution across the molecule, which in turn affects these quantum descriptors and governs its reactivity. For instance, substituent effects on the absorption spectra of N,N'-bisarylmalonamides have been interpreted by correlating absorption frequencies with Hammett substituent constants, demonstrating a clear structure-reactivity relationship. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The following values are representative for similar organic molecules and are provided for illustrative purposes as specific computational data for this compound was not available in the reviewed literature.)

| Descriptor | Symbol | Typical Value Range | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 eV | Chemical reactivity and stability |

| Electronegativity | χ | 3.5 to 5.0 eV | Electron-attracting tendency |

| Chemical Hardness | η | 2.0 to 2.75 eV | Resistance to electronic change |

In Silico Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery and molecular biology for understanding the binding mode of a ligand and for estimating its binding affinity. While specific docking studies for this compound were not identified, the general methodology provides a framework for how its interactions with biological targets could be investigated.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the protein target is typically obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, ions, and any co-crystallized ligands. nih.gov Hydrogen atoms are added, and charges are assigned. The ligand, in this case, this compound, is built using a molecular editor, and its geometry is optimized to find the lowest energy conformation.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined. This is the pocket or groove where the ligand is expected to bind. The search space for the docking algorithm is confined to this area.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Popular software for this purpose includes AutoDock Vina. nih.gov The algorithm explores the conformational flexibility of the ligand and, in some advanced methods, also allows for flexibility in the protein's side chains.

Scoring and Analysis: Each generated pose (orientation and conformation) is evaluated using a scoring function, which estimates the binding free energy of the complex. The scores are used to rank the different poses, with lower energy scores typically indicating more favorable binding. nih.govsemanticscholar.org The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These interactions provide crucial insights into the structural basis of the ligand's potential biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that govern their biological effects.

The development of a QSAR model focused on chemical interactions involves these stages:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required. For a QSAR study involving this compound, one would need a series of substituted propanediamides and their corresponding activity data (e.g., enzyme inhibition constants).

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties. To focus on chemical interactions, descriptors are chosen to represent:

Electronic Properties: These describe the electron distribution and influence electrostatic and hydrogen bonding interactions. Examples include atomic charges, dipole moment, and quantum chemical parameters like HOMO/LUMO energies.

Steric Properties: These relate to the size and shape of the molecule, which are critical for its fit into a receptor's binding site. Descriptors include molecular weight, volume, and surface area.

Hydrophobic Properties: These quantify the molecule's affinity for nonpolar environments, which is crucial for membrane permeability and hydrophobic interactions with a target. The logarithm of the octanol-water partition coefficient (logP) is a common hydrophobicity descriptor. rsc.org

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the calculated descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov The goal is to find the combination of descriptors that best predicts the activity. The resulting model's statistical significance and predictive power are then rigorously evaluated using techniques like leave-one-out cross-validation and by testing its ability to predict the activity of an external set of compounds not used in model development. nih.govnih.gov

A validated QSAR model can elucidate which chemical interactions are most important for the observed biological activity. For example, the model might reveal that high activity is correlated with a positive coefficient for a descriptor related to hydrogen bond donating capacity and a negative coefficient for a steric bulk descriptor, suggesting that smaller molecules capable of hydrogen bonding are more potent.

Structure Activity Relationship Sar Investigations of N,n Bis 2 Chlorophenyl Propanediamide Derivatives in Chemical Interactions

Influence of Aryl Substituents on Molecular Interactions

Electronic Effects and Their Impact on Amide Functionality

The chlorine atom is an electronegative halogen that exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring. This effect outweighs its weaker electron-donating resonance effect (+M). libretexts.org The result is a net withdrawal of electron density from the aromatic system. quora.comquora.com This perturbation of the electronic landscape of the phenyl ring directly influences the adjacent amide linkage.

The electron density on the amide nitrogen is reduced because of the inductive pull from the ortho-chlorinated ring. This has several consequences for molecular interactions:

Amide Bond Polarity: The decreased electron density on the nitrogen atom increases the polarity of the nitrogen-hydrogen (N-H) bond. This enhances the hydrogen bond donor capacity of the amide proton, making it more favorable for forming strong hydrogen bonds with acceptor groups on a biological target.

Carbonyl Basicity: The electron-withdrawing nature of the substituent can also influence the carbonyl oxygen (C=O). By pulling electron density through the amide bond, the oxygen atom becomes a slightly weaker hydrogen bond acceptor.

Rotational Barrier: The electronic communication between the aryl ring and the amide group affects the rotational barrier around the aryl-N bond. The partial double bond character is influenced, which in turn can affect the conformational preferences of the molecule.

These electronic modulations are fundamental to the compound's ability to engage in specific, directional interactions such as hydrogen bonding, which are often crucial for high-affinity binding.

Steric Hindrance and Conformational Preferences

The placement of a chlorine atom at the ortho position imposes significant steric constraints that dictate the molecule's three-dimensional shape. Crystallographic studies of the closely related compound, N,N'-bis(2-chlorophenyl)malonamide, provide precise data on these steric effects. The conformation is heavily influenced by the need to minimize steric clash between the ortho-substituents and the amide backbone.

Key conformational features arising from steric hindrance include:

Non-planar Phenyl Rings: The two 2-chlorophenyl rings are not coplanar. The interplanar angle between them has been measured at 58.0°. This twisted arrangement is a direct consequence of steric repulsion.

Defined Torsion Angles: The steric bulk of the chlorine atom forces a specific orientation of the phenyl ring relative to the amide plane. This is defined by the torsion angles C2—C1—N1—C7 = -156.1° and C11—C10—N2—C9 = 137.2°.

Anti-Conformation of the Substituent: The ortho-chloro substituent adopts a conformation that is anti to the adjacent carbonyl C=O bond. This arrangement minimizes steric repulsion and is the most energetically favorable rotamer.

Intramolecular Interactions: The steric crowding can lead to the formation of non-classical intramolecular hydrogen bonds, such as N–H···Cl interactions, which further stabilize the observed conformation.

The table below summarizes key structural parameters determined by X-ray crystallography for N,N'-bis(2-chlorophenyl)malonamide, which illustrate the impact of steric hindrance.

| Parameter | Value | Implication |

| Phenyl Ring Interplanar Angle | 58.0° | Indicates significant twisting of the molecule to relieve steric strain. |

| Amido Group Dihedral Angle | 65.0° | Shows a non-planar arrangement of the two amide functionalities. |

| C2—C1—N1—C7 Torsion Angle | -156.1° | Defines the specific, sterically-favored rotation of one aryl group. |

| C11—C10—N2—C9 Torsion Angle | 137.2° | Defines the specific, sterically-favored rotation of the second aryl group. |

| Cl Substituent Conformation | Anti to C=O | Represents the most stable rotameric form to minimize steric clash. |

These sterically enforced conformational preferences are critical, as they pre-organize the molecule into a specific shape that may be complementary to a biological target's binding site.

Role of the Propanediamide Linker in Modulating Binding Affinities

The propanediamide linker, the three-carbon chain (-CO-CH2-CO-) connecting the two N-(2-chlorophenyl) moieties, is not merely a spacer but plays an active role in modulating binding affinity through its conformational properties.

Conformational Flexibility of the Central Chain

Unlike a rigid linker, the propanediamide chain possesses significant conformational flexibility due to rotation around its single bonds (C-C and C-N). This flexibility allows the two terminal aryl groups to adopt a wide range of relative orientations and distances. This adaptability can be crucial for an induced-fit binding mechanism, where the ligand can adjust its conformation to fit optimally within a binding pocket.

However, this flexibility comes with an entropic cost. Upon binding to a target, the molecule loses conformational freedom, which is entropically unfavorable. The ideal linker possesses a balance of flexibility to allow for optimal binding and sufficient rigidity to minimize the entropic penalty. In the solid state, crystal structures of related diamides show that the amide groups are rotated significantly out of the central carbon plane, highlighting the linker's ability to adopt non-planar conformations. rsc.org

Amide Bond Orientation (Syn/Anti Isomerism)

The relative orientation of the two amide groups within the linker is a key structural feature. The two carbonyl groups can be oriented on the same side (syn) or on opposite sides (anti) of the central chain. For acyclic diamides, the anti-conformation is generally more stable due to the minimization of dipolar repulsion between the two carbonyl groups.

Mechanistic Insights into Ligand-Target Recognition

While specific target interactions for N,N'-bis(2-chlorophenyl)propanediamide are not extensively documented, the structural motifs present in the molecule are common in compounds known to bind specific biological targets. Diaryl compounds are well-represented as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. mdpi.com This site is a deep, hydrophobic pocket at the interface of α- and β-tubulin that accommodates two aromatic rings.

Based on this precedent, a plausible mechanism for ligand-target recognition for this compound involves its insertion into the colchicine binding site of tubulin. The key interactions would likely involve:

Hydrophobic Interactions: The two 2-chlorophenyl rings can occupy hydrophobic sub-pockets within the binding site, forming favorable van der Waals contacts and π-π stacking interactions with aromatic residues like tyrosine and tryptophan.

Hydrogen Bonding: The two amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). These can form critical hydrogen bonds with amino acid side chains or the peptide backbone of tubulin, providing specificity and contributing significantly to the binding affinity. The enhanced donor capacity of the N-H bond due to the electronic effect of the chloro-substituent would be particularly important here.

Identification of Key Interacting Residues/Atoms

The crystal structure of this compound reveals a complex network of intramolecular and intermolecular interactions that are key to its chemical behavior. nih.gov The molecule's conformation is stabilized by several hydrogen bonds and other non-covalent interactions.

Intramolecular Interactions: Three intramolecular hydrogen bonds are present, which include two C—H⋯O interactions and a non-classical N—H⋯Cl hydrogen bond. nih.gov The presence of the ortho-chlorosubstituent on the phenyl rings leads to a conformation where it is anti to the nearest carbonyl C=O bond. nih.gov One of the chlorine atoms forms a non-conventional N–H⋯Cl hydrogen bond with a distance of 2.9730 (18) Å. nih.gov The second chlorine atom has a short intramolecular contact with the nearest amide nitrogen atom. nih.gov

Intermolecular Interactions: The crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov Additionally, C—H⋯π interactions are observed between a carbon atom of one phenyl ring and the centroid of the phenyl ring of a neighboring molecule, contributing to the formation of a three-dimensional network. nih.gov The two benzene (B151609) rings within a single molecule are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. nih.gov

These interactions highlight the importance of the amide protons, the carbonyl oxygens, the chlorine atoms, and the aromatic rings in the chemical recognition processes involving this compound. The specific residues or atoms in a target protein or receptor that would interact with this compound would likely involve complementary hydrogen bond donors and acceptors, as well as aromatic systems capable of engaging in π-π or C-H⋯π interactions.

Interactive Data Table: Key Interaction Data for this compound

| Interaction Type | Donor Atom | Acceptor Atom/Group | Distance (Å) | Angle (°) | Reference |

| Intramolecular N–H⋯Cl | N–H | Cl | 2.9730 (18) | 109 | nih.gov |

| Intermolecular N–H⋯O | N–H | O=C | - | - | nih.gov |

| Intermolecular C–H⋯π | C–H | Phenyl Ring Centroid | - | - | nih.gov |

Note: Dashes indicate that specific numerical values were not provided in the primary literature source, although the interaction was identified.

Rational Design of this compound Analogues for Enhanced Chemical Selectivity

The rational design of analogues of this compound with enhanced chemical selectivity can be guided by the structural information of the parent compound and established principles of medicinal chemistry. The goal is to modify the molecule to favor interactions with a specific target over others.

Modification of the Propanediamide Linker: The propanediamide linker provides a degree of flexibility and presents the two aryl moieties at a specific distance and orientation. Altering the length of the linker (e.g., to ethanediamide or butanediamide) would change the spatial relationship between the two phenyl rings, which could be crucial for fitting into a specific binding pocket. Introducing substituents on the central methylene (B1212753) group of the propanediamide could create new stereocenters and provide additional points of interaction, potentially leading to stereoselective binding.

Bioisosteric Replacements: Bioisosteric replacement of the amide bonds could also be explored to improve properties such as metabolic stability and binding affinity. For example, replacing an amide with a thioamide or a triazole could alter the hydrogen bonding capacity and the geometry of the molecule.

A systematic approach to the rational design of analogues would involve computational modeling to predict the effects of these modifications on the binding affinity and selectivity for a given target. Promising candidates would then be synthesized and evaluated experimentally to validate the design hypotheses.

Interactive Data Table: Proposed Modifications for Analogue Design

| Modification Site | Proposed Change | Rationale for Enhanced Selectivity |

| Phenyl Ring | Change position of Cl (meta, para) | Alter steric and electronic profile to fit different binding pockets. |

| Phenyl Ring | Introduce other substituents (e.g., -OCH3, -CF3) | Modulate electronic properties and potential for hydrogen/halogen bonding. |

| Propanediamide Linker | Vary linker length (ethanediamide, butanediamide) | Optimize the distance between the two aryl groups for a specific target. |

| Propanediamide Linker | Introduce substituents on the central carbon | Create new interaction points and potentially introduce stereoselectivity. |

| Amide Bond | Bioisosteric replacement (e.g., thioamide, triazole) | Alter hydrogen bonding capabilities and improve metabolic stability. |

Future Research Directions and Emerging Applications

Development of N,N'-bis(2-chlorophenyl)propanediamide-based Functional Materials

The incorporation of this compound as a monomeric unit into polymeric structures could lead to a new class of functional materials with tailored properties. Polyamides, as a class of materials, are known for their excellent mechanical strength, thermal stability, and chemical resistance. aerosusa.comresearchgate.net The specific substituents on the phenyl rings of this compound could impart unique characteristics to the resulting polymers.

Future research could focus on the synthesis of copolyamides or poly(amide-imide)s where this compound is one of the key building blocks. nih.gov The presence of the chlorine atoms is expected to enhance flame retardancy and modify the solubility and processing characteristics of the polymers. Furthermore, the specific stereochemistry of the propanediamide backbone could be exploited to create polymers with controlled chain packing, potentially leading to materials with interesting optical or piezoelectric properties. The development of high-performance engineering plastics, specialty fibers, and membranes for separation processes are all conceivable application areas for such novel polyamide-based materials. rsc.orgresearchgate.net

Integration into Supramolecular Architectures and Self-Assembled Systems

A detailed analysis of its crystallographic data provides insight into the specific interactions that govern its self-assembly.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Molecular Weight | 323.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8819 (9) |

| b (Å) | 15.3556 (10) |

| c (Å) | 7.0316 (5) |

| β (°) | 104.027 (7) |

| Volume (ų) | 1454.19 (17) |

Future work in this area could involve the co-crystallization of this compound with other molecules to form novel supramolecular adducts with specific functionalities. For instance, its hydrogen bonding capabilities could be utilized to construct porous organic frameworks for gas storage or separation. The chlorophenyl groups could also be exploited for halogen bonding interactions, further expanding the toolkit for designing complex solid-state architectures.

Advanced Theoretical Predictions and Machine Learning in Diamide (B1670390) Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and potential energy surfaces of this molecule and its derivatives. researchgate.netscience.govekb.egmdpi.com Such studies can provide insights into its reactivity, stability, and the nature of the non-covalent interactions that govern its self-assembly. nih.gov For example, DFT could be used to model the properties of hypothetical polymers containing this diamide, predicting their mechanical and thermal properties before their synthesis is attempted. researchgate.net

Furthermore, the rise of machine learning (ML) in materials science presents an exciting frontier. nih.govacs.org ML models could be trained on datasets of known diamide compounds to predict the properties of new, unsynthesized derivatives of this compound. researchgate.netpku.edu.cn This approach could accelerate the discovery of new functional materials by identifying candidate molecules with desired properties for specific applications, such as high thermal stability or specific ligand-binding capabilities. ameslab.govchemistryworld.com By combining DFT calculations with ML, a deeper understanding of structure-property relationships in this class of compounds can be achieved, enabling a more rational design of advanced materials.

Exploration of this compound in Catalysis and Reaction Chemistry

The diamide functionality in this compound presents an opportunity for its use as a ligand in coordination chemistry and catalysis. The two amide groups can act as bidentate ligands, coordinating to a metal center to form stable complexes. bohrium.com The steric bulk provided by the ortho-chloro substituents on the phenyl rings could create a chiral pocket around the metal center, making this compound a potential ligand for asymmetric catalysis. nih.govacs.orgresearchgate.netchemrxiv.orgchemrxiv.org

Future research could involve the synthesis and characterization of metal complexes of this compound with various transition metals, such as palladium, iridium, or copper. nih.govrsc.org The catalytic activity of these complexes could then be evaluated in a range of organic transformations, including hydrogenations, C-H functionalization, and cross-coupling reactions. researchgate.netchemrxiv.org The modular nature of the diamide structure would allow for the synthesis of a library of related ligands with different electronic and steric properties, enabling the fine-tuning of the catalyst's performance for a specific reaction.

Q & A

Q. What are the recommended synthetic routes for N,N'-bis(2-chlorophenyl)propanediamide to ensure high purity and yield?

Methodological Answer: The compound is typically synthesized via a two-step reaction:

- Step 1: React propanedioic acid chloride with 2-chloroaniline in anhydrous dichloromethane under reflux, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

- Step 2: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validation: Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase). Yield optimization (70–85%) depends on stoichiometric ratios and solvent selection .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Grow crystals via slow evaporation of a saturated ethanol solution.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL (via SHELX suite) for structure solution and refinement. Key parameters include:

| Parameter | Value |

|---|---|

| Space group | P1̄ (triclinic) |

| Unit cell (Å, °) | a = 7.21, α = 89.3 |

| b = 9.45, β = 75.2 | |

| c = 10.68, γ = 82.1 | |

| R factor | <0.05 |

Visualization: ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm amide proton signals (δ 8.2–8.5 ppm, DMSO-d6) and aromatic Cl-substituent coupling patterns (e.g., ortho-Cl induces deshielding).

- FT-IR: Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- LC-MS (ESI+): Verify molecular ion [M+H]+ at m/z 337.1 (calc. 337.04). Note: Discrepancies between experimental and predicted spectra require DFT calculations (e.g., B3LYP/6-31G*) to resolve .

Advanced Research Questions

Q. How do chlorine substituents influence intermolecular interactions in this compound?

Methodological Answer: The ortho-Cl groups sterically hinder planar amide conformations, leading to:

- Non-covalent interactions: Cl···Cl van der Waals contacts (3.4–3.6 Å) and C–H···O hydrogen bonds stabilize the crystal lattice.

- Packing analysis: Use Mercury software to calculate Hirshfeld surfaces, revealing Cl contributions to crystal density (~1.6 g/cm³). Comparison: Replace 2-Cl with 4-Cl; SCXRD shows altered H-bond networks and packing efficiency .

Q. What computational strategies predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311++G** level to compute HOMO-LUMO gaps (e.g., 4.2 eV, indicating low reactivity).

- Electrostatic Potential Maps: Visualize electron-deficient regions near Cl atoms using Gaussian08.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO to predict solubility trends. Validation: Cross-check with experimental UV-Vis (λmax ~270 nm) and cyclic voltammetry .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data for this compound?

Methodological Answer:

- Step 1: Verify synthesis purity (HPLC, elemental analysis).

- Step 2: Re-examine NMR acquisition parameters (e.g., higher field strength, 600 MHz reduces signal overlap).

- Step 3: Perform solvent-dependent DFT studies (e.g., PCM model for DMSO) to account for solvent effects on chemical shifts. Case Study: Discrepant amide proton shifts resolved by identifying rotameric equilibria via variable-temperature NMR .

Q. What hypotheses exist about the biological activity of this compound based on structural analogs?

Methodological Answer:

- SAR Analysis: Compare with clofentezine (3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine), a pesticide with acaricidal activity. The amide backbone may target enzymes via H-bonding.

- In Silico Docking: Screen against acetylcholinesterase (PDB: 1ACJ) using AutoDock Vina to assess binding affinity (ΔG ~-8.2 kcal/mol). Experimental Follow-up: Validate via enzyme inhibition assays (Ellman’s method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.